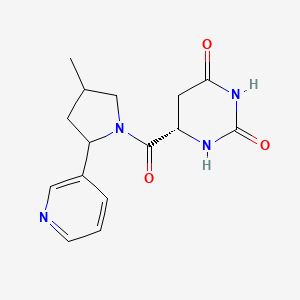![molecular formula C19H18N2O2 B7341321 N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341321.png)
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide, also known as ML277, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. ML277 is a selective activator of the Kir7.1 potassium channel, which plays a crucial role in regulating cellular processes such as ion homeostasis, cell proliferation, and apoptosis.
Mécanisme D'action
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide activates the Kir7.1 potassium channel by binding to a specific site on the channel protein. This leads to an increase in potassium ion flux across the cell membrane, which can have various downstream effects on cellular processes. The activation of Kir7.1 channels has been linked to the regulation of ion homeostasis, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It can regulate ion transport across cell membranes, which can affect cellular excitability and signaling. This compound has also been shown to have anti-inflammatory effects and can modulate the immune response in certain disease models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for study. This compound is also highly selective for the Kir7.1 channel, which minimizes off-target effects. However, there are limitations to the use of this compound in laboratory experiments. It is not suitable for use in certain cell types or tissues, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for the study of N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide. One potential application is in the treatment of epilepsy, where this compound has been shown to have anticonvulsant effects. This compound may also have potential therapeutic applications in cardiac arrhythmias and cystic fibrosis. Further studies are needed to fully understand the mechanisms of action of this compound and its effects on cellular processes. Additionally, the development of more selective and potent activators of Kir7.1 channels may lead to the discovery of new therapeutic targets for various diseases.
Méthodes De Synthèse
The synthesis of N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide involves several chemical reactions, starting with the preparation of 3-(2-methylphenyl)cyclobutanone. This intermediate is then reacted with furo[3,2-c]pyridine-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further study.
Applications De Recherche Scientifique
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have beneficial effects in various disease models, including epilepsy, cardiac arrhythmias, and cystic fibrosis. This compound has also been studied for its potential use as a tool compound to study the physiological roles of Kir7.1 channels.
Propriétés
IUPAC Name |
N-[3-(2-methylphenyl)cyclobutyl]furo[3,2-c]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-2-3-5-15(12)13-10-14(11-13)21-19(22)18-16-7-9-23-17(16)6-8-20-18/h2-9,13-14H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWDZAURLPTVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(C2)NC(=O)C3=NC=CC4=C3C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(methoxymethyl)-4-methylpiperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341240.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[2-(1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B7341242.png)
![(2R,3R)-N-[[4-fluoro-2-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341247.png)
![(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-ethyl-N-[2-hydroxy-1-(3-methylthiophen-2-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7341257.png)
![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(2-ethylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7341264.png)

![(2R,3R)-N-[(1-benzylcyclohexyl)methyl]-2-(1-methylimidazol-2-yl)oxane-3-carboxamide](/img/structure/B7341287.png)
![1-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]ethanone](/img/structure/B7341297.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341301.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341304.png)
![[(2S,6S)-4-benzyl-6-methylmorpholin-2-yl]-[4-[2-hydroxypropyl(methyl)amino]piperidin-1-yl]methanone](/img/structure/B7341306.png)
![(2R,3R)-N-[[3-(methylsulfanylmethyl)phenyl]methyl]-3-(pyrazol-1-ylmethyl)oxolane-2-carboxamide](/img/structure/B7341308.png)
![[4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanone](/img/structure/B7341311.png)
![N-[(1R,2S)-2-(4-ethoxyphenyl)cyclopropyl]furo[3,2-c]pyridine-4-carboxamide](/img/structure/B7341332.png)
